molecular formula C5H13Cl2N3O B6225961 (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride CAS No. 2322513-72-2

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride

Cat. No. B6225961
CAS RN: 2322513-72-2
M. Wt: 202.1
InChI Key:
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Description

(3S)-3-Aminopyrrolidine-1-carboxamide dihydrochloride, also known as (3S)-3-amino-1-pyrrolidinecarboxamide dihydrochloride, is an organic compound with a molecular formula of C5H10Cl2N2O. It is an important intermediate in the synthesis of a variety of compounds, including drugs and other bioactive compounds. In

Scientific Research Applications

(3S)-3-Aminopyrrolidine-1-carboxamide dihydrochloride has been used in a variety of scientific research applications. It has been used as a substrate in the synthesis of various drugs, such as anti-cancer drugs, anti-inflammatory drugs, and anticoagulants. It has also been used as an intermediate in the synthesis of other bioactive compounds, such as anti-diabetic drugs and anti-bacterial drugs. In addition, it has been used in the synthesis of various peptides, such as bradykinin and bombesin.

Mechanism of Action

The mechanism of action of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride is not well understood. However, it is believed that the compound acts as a proton donor, which helps to promote the formation of peptide bonds in the synthesis of various peptides. In addition, it is believed that the compound may also act as a nucleophile, which helps to promote the formation of carbon-carbon bonds in the synthesis of various drugs and other bioactive compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride are not well understood. However, it is believed that the compound may have some anti-inflammatory effects, as well as some anti-cancer effects. In addition, the compound may also have some anticoagulant effects, as well as some anti-diabetic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride in lab experiments include its availability, low cost, and ease of use. In addition, the compound is stable and can be stored for a long period of time. However, there are some limitations to using the compound in lab experiments. For example, the compound is not very soluble in water, which can make it difficult to use in some experiments. In addition, the compound has a low boiling point, which can make it difficult to use in some experiments.

Future Directions

There are a number of potential future directions for (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride. One potential direction is the development of more efficient methods for synthesizing the compound. In addition, further research could be conducted to better understand the biochemical and physiological effects of the compound. Finally, further research could be conducted to explore the potential applications of the compound, such as its use in the synthesis of various drugs and other bioactive compounds.

Synthesis Methods

The synthesis of (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride can be achieved through a variety of methods. The most common method is the condensation reaction of 1-chloro-2-pyrrolidinone and ammonia. This reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aqueous solution at a temperature of 80-90°C. Another method is the reaction of ethyl chloroacetate with ammonia in the presence of a base, such as sodium hydroxide, in an aqueous solution at a temperature of 80-90°C.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "L-proline", "Ammonium hydroxide", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: L-proline is reacted with ammonium hydroxide in methanol to form (S)-3-amino-1-pyrrolidinecarboxamide.", "Step 2: (S)-3-amino-1-pyrrolidinecarboxamide is then treated with hydrochloric acid to form (3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride." ] }

CAS RN

2322513-72-2

Product Name

(3S)-3-aminopyrrolidine-1-carboxamide dihydrochloride

Molecular Formula

C5H13Cl2N3O

Molecular Weight

202.1

Purity

95

Origin of Product

United States

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